N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine
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Overview
Description
1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that features a combination of fluorophenyl, ethanone, chloroanilino, dimethylpyrazol, and triazinyl groups
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of 1-(4-FLUOROPHENYL)-1-ETHANONE: This can be achieved through Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of 4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZINE: This intermediate can be synthesized by reacting 4-chloroaniline with 3,5-dimethyl-1H-pyrazole and cyanuric chloride under controlled conditions.
Hydrazone Formation: The final step involves the condensation of 1-(4-FLUOROPHENYL)-1-ETHANONE with the triazine intermediate in the presence of hydrazine hydrate to form the desired hydrazone compound.
Chemical Reactions Analysis
1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and polymers.
Industrial Chemistry: The compound is investigated for its potential use as a catalyst or intermediate in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
1-(4-FLUOROPHENYL)-1-ETHANONE 1-[4-(4-CHLOROANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can be compared with similar compounds such as:
3-(4-CHLOROANILINO)-1-(4-FLUOROPHENYL)-1-PROPANONE: This compound shares structural similarities but differs in the length of the carbon chain and the presence of the triazine ring.
(1-(3-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL: This compound has a similar pyrazole ring but differs in the functional groups attached to the phenyl rings.
Properties
Molecular Formula |
C22H20ClFN8 |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)-2-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H20ClFN8/c1-13-12-14(2)32(31-13)22-27-20(25-19-10-6-17(23)7-11-19)26-21(28-22)30-29-15(3)16-4-8-18(24)9-5-16/h4-12H,1-3H3,(H2,25,26,27,28,30)/b29-15+ |
InChI Key |
LALWPSSLHJMPOU-WKULSOCRSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C(\C)/C3=CC=C(C=C3)F)NC4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NN=C(C)C3=CC=C(C=C3)F)NC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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